![molecular formula C103H114N22O43 B13398754 4-O-(4,4-dimethyl-2-oxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-(2,5-dioxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxoimidazolidin-4-yl)methyl] but-2-enedioate;1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 4-O-(2-oxopyrrolidin-3-yl) but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxopyrrolidin-3-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-2-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-3-yl)methyl] but-2-enedioate](/img/structure/B13398754.png)
4-O-(4,4-dimethyl-2-oxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-(2,5-dioxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxoimidazolidin-4-yl)methyl] but-2-enedioate;1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 4-O-(2-oxopyrrolidin-3-yl) but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxopyrrolidin-3-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-2-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-3-yl)methyl] but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a fossilized plant wax with a composition that includes long-chain carboxylic acid esters, free long-chain organic acids, long-chain alcohols, ketones, hydrocarbons, and resins . Montan wax is primarily found in locations such as Amsdorf, Germany, and the Ione Basin near Ione, California . It is used in various applications, including car and shoe polishes, paints, and as a lubricant for molding paper and plastics .
Preparation Methods
Montan wax is produced from lignite through a multi-step process that includes solvent extraction and refining. The crude wax is extracted using organic solvents under atmospheric pressure, resulting in a product that contains resin and bitumen . The refining process involves deresination, where the resin content is reduced through continuous extraction at low temperatures . The final product, refined montan wax, is obtained after oxidation bleaching, which removes impurities and improves the wax’s color and properties .
Chemical Reactions Analysis
Montan wax undergoes various chemical reactions, including oxidation, reduction, and esterification. During the oxidation process, parameters such as the concentration of oxidants (e.g., sulfuric acid and chromic acid), oxidation time, and the mass ratio of oxidants significantly affect the properties of the refined wax . Common reagents used in these reactions include sulfuric acid, chromic acid, and organic solvents . The major products formed from these reactions include long-chain fatty acids, polyhydroxy fatty acid esters, and free fatty acids .
Scientific Research Applications
Montan wax has a wide range of applications in various fields:
Mechanism of Action
Montan wax exerts its effects through its unique chemical structure, which includes long-chain carboxylic acid esters and free long-chain organic acids. These components provide excellent lubrication properties, making montan wax an effective viscosity reducer, mold release agent, and dispersion aid . The wax’s high melting point and chemical stability contribute to its effectiveness in various applications .
Comparison with Similar Compounds
Montan wax is similar to other natural waxes such as carnauba wax and candelilla wax. it has some unique properties that set it apart:
Carnauba Wax: Derived from the leaves of the carnauba palm, carnauba wax has a higher melting point and is harder than montan wax.
Candelilla Wax: Extracted from the leaves of the candelilla shrub, candelilla wax is softer and has a lower melting point compared to montan wax.
Montan wax’s unique composition and properties make it a valuable alternative to these other natural waxes, particularly in industrial applications where high melting points and chemical stability are essential .
Properties
Molecular Formula |
C103H114N22O43 |
|---|---|
Molecular Weight |
2348.1 g/mol |
IUPAC Name |
4-O-(4,4-dimethyl-2-oxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-(2,5-dioxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxoimidazolidin-4-yl)methyl] but-2-enedioate;1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 4-O-(2-oxopyrrolidin-3-yl) but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxopyrrolidin-3-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-2-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-3-yl)methyl] but-2-enedioate |
InChI |
InChI=1S/C16H19N3O6.3C15H17N3O6.C14H16N4O6.C14H13N3O7.C14H15N3O6/c1-9-17-6-10(14(22)19-9)7-24-11(20)4-5-12(21)25-13-15(23)18-8-16(13,2)3;1-9-16-6-11(15(22)18-9)8-24-14(21)3-2-13(20)23-7-10-4-12(19)17-5-10;1-9-16-6-10(15(22)17-9)7-23-13(20)4-5-14(21)24-8-11-2-3-12(19)18-11;1-9-17-6-11(15(22)18-9)8-24-13(20)3-2-12(19)23-7-10-4-5-16-14(10)21;1-8-15-4-9(13(21)17-8)6-23-11(19)2-3-12(20)24-7-10-5-16-14(22)18-10;1-7-15-5-8(13(21)16-7)6-23-11(19)2-3-12(20)24-9-4-10(18)17-14(9)22;1-8-16-6-9(13(20)17-8)7-22-11(18)2-3-12(19)23-10-4-5-15-14(10)21/h4-6,13,17H,1,7-8H2,2-3H3,(H,18,23)(H,19,22);2-3,6,10,16H,1,4-5,7-8H2,(H,17,19)(H,18,22);4-6,11,16H,1-3,7-8H2,(H,17,22)(H,18,19);2-3,6,10,17H,1,4-5,7-8H2,(H,16,21)(H,18,22);2-4,10,15H,1,5-7H2,(H,17,21)(H2,16,18,22);2-3,5,9,15H,1,4,6H2,(H,16,21)(H,17,18,22);2-3,6,10,16H,1,4-5,7H2,(H,15,21)(H,17,20) |
InChI Key |
YABPCHSQTQLWFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC(=O)C1OC(=O)C=CC(=O)OCC2=CNC(=C)NC2=O)C.C=C1NC=C(C(=O)N1)COC(=O)C=CC(=O)OCC2CCNC2=O.C=C1NC=C(C(=O)N1)COC(=O)C=CC(=O)OCC2CCC(=O)N2.C=C1NC=C(C(=O)N1)COC(=O)C=CC(=O)OCC2CC(=O)NC2.C=C1NC=C(C(=O)N1)COC(=O)C=CC(=O)OCC2CNC(=O)N2.C=C1NC=C(C(=O)N1)COC(=O)C=CC(=O)OC2CCNC2=O.C=C1NC=C(C(=O)N1)COC(=O)C=CC(=O)OC2CC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido]acetate](/img/structure/B13398674.png)
![disodium;3-[(2E,4E,6E)-20-carboxy-10,11,35-trimethyl-32-oxidoperoxysulfanyl-8-(3-oxidoperoxysulfanylpropyl)-14,22-dioxo-8,9,15,21-tetraza-28-azoniatetracyclo[26.7.0.07,11.029,34]pentatriaconta-1(28),2,4,6,9,29(34),30,32-octaen-35-yl]propane-1-sulfonate](/img/structure/B13398683.png)
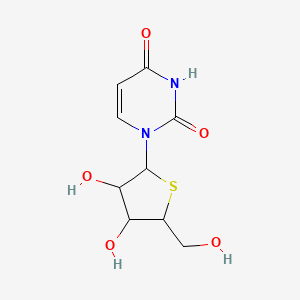
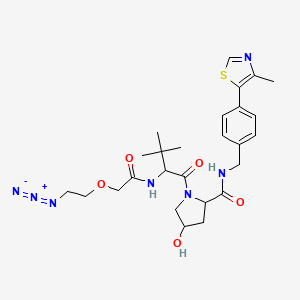
![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;hydrochloride](/img/structure/B13398692.png)
![sodium (6R,7S)-7-[[2-(2-amino-2-carboxy-ethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13398698.png)
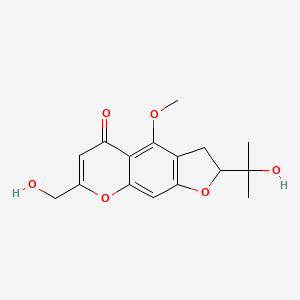
![2-Hydroxy-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid](/img/structure/B13398706.png)
![Disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13398708.png)

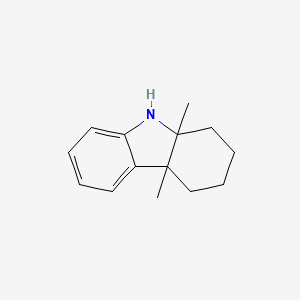

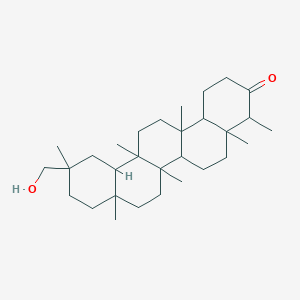
![[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B13398762.png)
